4-[2-(4-benzhydrylpiperazin-1-yl)ethylamino]-2,6-dimethylpyridine-3-carboxylic acid;trihydrochloride
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Overview
Description
4-[2-(4-benzhydrylpiperazin-1-yl)ethylamino]-2,6-dimethylpyridine-3-carboxylic acid;trihydrochloride is a complex organic compound with a unique structure that combines a benzhydrylpiperazine moiety with a pyridine carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-benzhydrylpiperazin-1-yl)ethylamino]-2,6-dimethylpyridine-3-carboxylic acid;trihydrochloride typically involves multiple steps. The process begins with the preparation of the benzhydrylpiperazine intermediate, which is then reacted with a pyridine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 4-[2-(4-benzhydrylpiperazin-1-yl)ethylamino]-2,6-dimethylpyridine-3-carboxylic acid;trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[2-(4-benzhydrylpiperazin-1-yl)ethylamino]-2,6-dimethylpyridine-3-carboxylic acid;trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-benzhydrylpiperazin-1-yl)ethylamino]-2,6-dimethylpyridine-3-carboxylic acid;trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide
- 2-(4-benzhydrylpiperazin-1-yl)ethanol
Comparison: Compared to similar compounds, 4-[2-(4-benzhydrylpiperazin-1-yl)ethylamino]-2,6-dimethylpyridine-3-carboxylic acid;trihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
110629-27-1 |
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Molecular Formula |
C27H35Cl3N4O2 |
Molecular Weight |
553.9 g/mol |
IUPAC Name |
4-[2-(4-benzhydrylpiperazin-1-yl)ethylamino]-2,6-dimethylpyridine-3-carboxylic acid;trihydrochloride |
InChI |
InChI=1S/C27H32N4O2.3ClH/c1-20-19-24(25(27(32)33)21(2)29-20)28-13-14-30-15-17-31(18-16-30)26(22-9-5-3-6-10-22)23-11-7-4-8-12-23;;;/h3-12,19,26H,13-18H2,1-2H3,(H,28,29)(H,32,33);3*1H |
InChI Key |
BVKICHXWQLUQTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C(=O)O)NCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl.Cl |
Origin of Product |
United States |
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